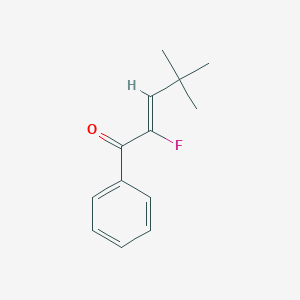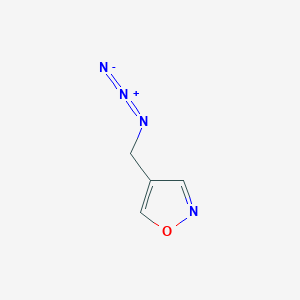
4-(Azidomethyl)-1,2-oxazole
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
4-(Azidomethyl)-1,2-oxazole is a chemical compound characterized by the presence of an azide group attached to a methyl group, which is further connected to an oxazole ring
準備方法
Synthetic Routes and Reaction Conditions: The synthesis of 4-(Azidomethyl)-1,2-oxazole typically involves the reaction of 4-(bromomethyl)-1,2-oxazole with sodium azide. The reaction is carried out in an appropriate solvent, such as dimethylformamide (DMF), under controlled temperature conditions to ensure the efficient formation of the azide group.
Industrial Production Methods: While specific industrial production methods for this compound are not extensively documented, the general approach involves scaling up the laboratory synthesis process. This includes optimizing reaction conditions, such as temperature, solvent choice, and reaction time, to achieve high yields and purity suitable for industrial applications.
化学反応の分析
Types of Reactions: 4-(Azidomethyl)-1,2-oxazole undergoes various chemical reactions, including:
Substitution Reactions: The azide group can participate in nucleophilic substitution reactions, leading to the formation of different functionalized derivatives.
Cycloaddition Reactions:
Reduction Reactions: The azide group can be reduced to an amine using reducing agents such as lithium aluminum hydride (LiAlH4).
Common Reagents and Conditions:
Nucleophilic Substitution: Sodium azide in DMF.
Cycloaddition: Copper(I) catalysts in the presence of alkynes.
Reduction: Lithium aluminum hydride in anhydrous ether.
Major Products:
Triazoles: Formed from cycloaddition reactions.
Amines: Formed from reduction reactions.
科学的研究の応用
4-(Azidomethyl)-1,2-oxazole has diverse applications in scientific research:
Chemistry: Used as a building block in organic synthesis for the preparation of various heterocyclic compounds.
Biology: Employed in the synthesis of bioactive molecules and as a precursor for labeling biomolecules with fluorescent tags.
Medicine: Investigated for its potential in drug discovery and development, particularly in the synthesis of pharmaceutical intermediates.
Industry: Utilized in the production of advanced materials, including polymers and coatings, due to its reactive azide group.
作用機序
The mechanism of action of 4-(Azidomethyl)-1,2-oxazole primarily involves the reactivity of the azide group. The azide group can release nitrogen gas upon thermal or photochemical activation, generating highly reactive nitrenes. These nitrenes can insert into various chemical bonds, facilitating the formation of new compounds. The molecular targets and pathways involved depend on the specific application and the nature of the reaction.
類似化合物との比較
4-(Azidomethyl)-1,2,3-triazole: Similar in structure but contains an additional nitrogen atom in the ring.
4-(Azidomethyl)-1,2,4-oxadiazole: Contains an oxygen and two nitrogen atoms in the ring.
4-(Azidomethyl)-1,2,5-oxadiazole: Contains an oxygen and two nitrogen atoms in a different arrangement.
Uniqueness: 4-(Azidomethyl)-1,2-oxazole is unique due to its specific ring structure and the presence of the azide group, which imparts distinct reactivity. This makes it a valuable compound for various synthetic applications and research purposes.
特性
分子式 |
C4H4N4O |
|---|---|
分子量 |
124.10 g/mol |
IUPAC名 |
4-(azidomethyl)-1,2-oxazole |
InChI |
InChI=1S/C4H4N4O/c5-8-6-1-4-2-7-9-3-4/h2-3H,1H2 |
InChIキー |
PRQZPNCGFBEDBS-UHFFFAOYSA-N |
正規SMILES |
C1=C(C=NO1)CN=[N+]=[N-] |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


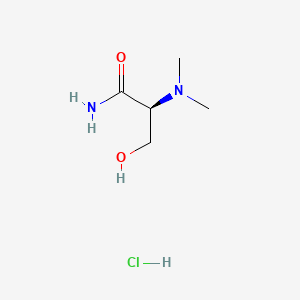
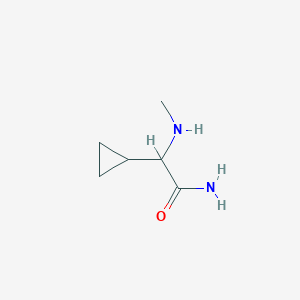
![(1R,2S)-1-(2,3-Dihydrobenzo[b][1,4]dioxin-6-yl)-2-((2-((2-hydroxy-1-phenylethyl)amino)ethyl)amino)-3-(pyrrolidin-1-yl)propan-1-ol](/img/structure/B15295623.png)

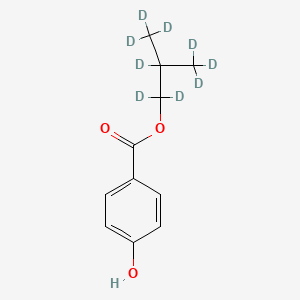
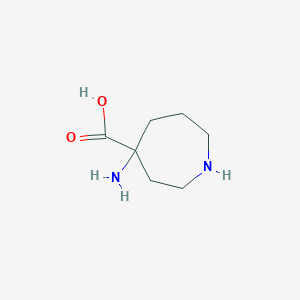


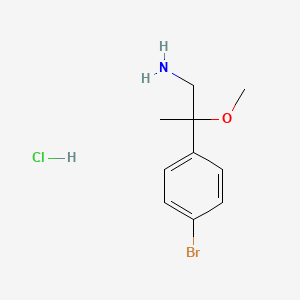


![Spiro[3.5]nonane-1,3-diol](/img/structure/B15295687.png)
![3-Nitro-5,6,7,8-tetrahydroimidazo[1,2-a]pyridin-6-ol](/img/structure/B15295694.png)
